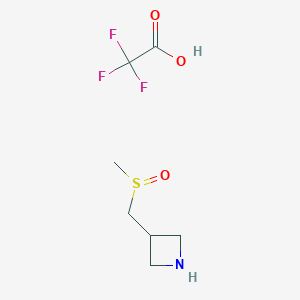

3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

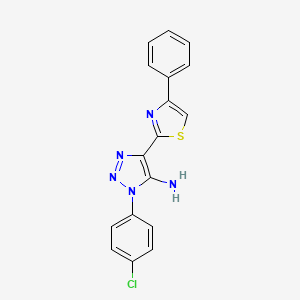

“3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2402836-45-5 . It has a molecular weight of 245.27 . The IUPAC name for this compound is 3-methyl-3-((methylthio)methyl)azetidine 2,2,2-trifluoroacetate . It is stored at a temperature of 4 degrees Celsius and is available in liquid form .

Synthesis Analysis

The synthesis of azetidines is an important yet undeveloped research area . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NS.C2HF3O2/c1-8(7)4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) . The molecular structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 245.27 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

Research has explored the microbial degradation of polyfluoroalkyl chemicals, compounds similar to 2,2,2-trifluoroacetic acid, in the environment. These chemicals, due to their persistent nature, undergo degradation to form perfluoroalkyl carboxylic and sulfonic acids. Studies have highlighted the importance of understanding the environmental fate and microbial degradation pathways of such compounds to assess their toxic profiles and regulatory implications (Liu & Avendaño, 2013).

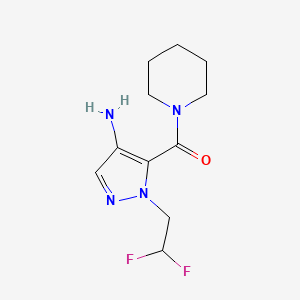

Synthesis of N-Heterocycles

The use of tert-butanesulfinamide, a compound related to the sulfinyl moiety in 3-(Methylsulfinylmethyl)azetidine, has been reviewed for the asymmetric synthesis of N-heterocycles via sulfinimines. This method facilitates the creation of piperidines, pyrrolidines, azetidines, and their derivatives, which are key structural motifs in many natural products and pharmaceuticals (Philip et al., 2020).

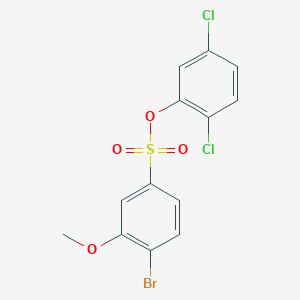

Chromatography of Bile Acids

The analysis of bile acids through gas-liquid chromatography, utilizing trifluoroacetyl derivatives, demonstrates the utility of 2,2,2-trifluoroacetic acid in analytical chemistry for the resolution of complex biological mixtures. This methodology aids in the identification and quantitative estimation of bile acid derivatives, showcasing the chemical's role in improving analytical techniques (Kuksis, 1965).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, similar to 2,2,2-trifluoroacetic acid, has been extensively used in organic synthesis. Its applications range from electrophilic aromatic substitution reactions to the synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds, highlighting the broader chemical utility of trifluoroacetic acid derivatives (Kazakova & Vasilyev, 2017).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization and chiral templates are discussed .

Eigenschaften

IUPAC Name |

3-(methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.C2HF3O2/c1-8(7)4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIDHQXNZYADMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1CNC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)

![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)

![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide](/img/structure/B2810383.png)

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)